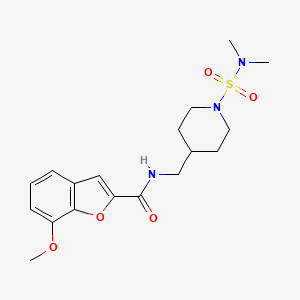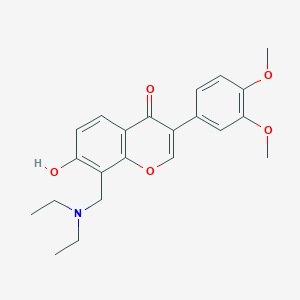
8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, also known as DMEMO, is a synthetic compound that belongs to the family of flavonoids. Flavonoids are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. DMEMO is a promising compound for scientific research due to its unique chemical structure and potential therapeutic applications.
Scientific Research Applications
Structural Analysis and Synthesis
Crystal Structure and Synthesis Approaches
The structural analysis of related compounds, such as coumarins and chromenones, has provided insights into their crystalline forms, enabling the development of novel synthetic routes. For instance, the crystal structure of a related 4-hydroxycoumarin derivative was elucidated, showcasing the importance of intra-molecular hydrogen bonding (Manolov, Ströbele, & Meyer, 2008). Furthermore, efficient synthesis methods for 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives have been developed, leveraging catalysts like Bi(NO3)3·5H2O for one-pot synthesis, which could potentially be applied to synthesize the target compound (Zahiri & Mokhtary, 2015).
Fluorescence and Detection Applications
Ratiometric Fluorescent Probing
A novel ratiometric fluorescent probe with a structure incorporating the diethylamino group, similar to the target compound, demonstrates the potential for selective detection of bisulfite anions in living cells. This application underscores the compound's relevance in biochemical sensing and cellular biology (Chen et al., 2017).
Bioactive Molecule Development
Antimicrobial and Antioxidant Properties
Research into related coumarin derivatives has shown potential bioactive properties, including antimicrobial and antioxidant activities. These findings suggest that structurally similar compounds, like the one , may also exhibit bioactive potential, which could be harnessed in pharmaceutical and nutraceutical applications (El-Agrody, Sabry, & Motlaq, 2011).
properties
IUPAC Name |
8-(diethylaminomethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-5-23(6-2)12-16-18(24)9-8-15-21(25)17(13-28-22(15)16)14-7-10-19(26-3)20(11-14)27-4/h7-11,13,24H,5-6,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDBMTBXSWCQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

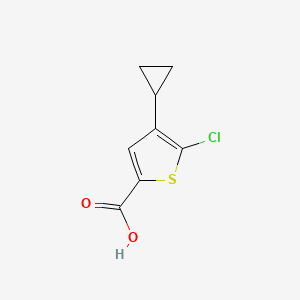
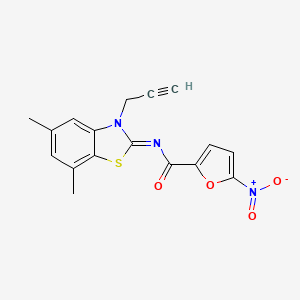
![2-((2-(Dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2610240.png)


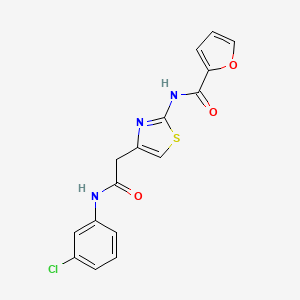
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2610246.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2610247.png)

![6-(4-Butylphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2610255.png)
![N-(5-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610257.png)
